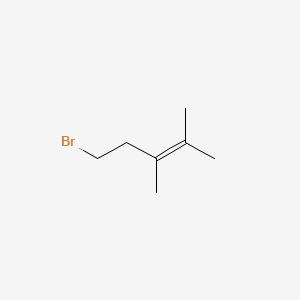

5-Bromo-2,3-dimethyl-2-pentene

Vue d'ensemble

Description

5-Bromo-2,3-dimethyl-2-pentene: is an organic compound with the molecular formula C7H13Br It is a brominated alkene characterized by the presence of a bromine atom attached to a carbon chain with a double bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethyl-2-pentene typically involves the bromination of 2,3-dimethyl-2-pentene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2,3-dimethyl-2-pentene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen (H2) in the presence of a catalyst, leading to the formation of saturated compounds.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes by the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Hydrogenation: Hydrogen gas (H2) with a palladium or platinum catalyst.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Addition: Formation of saturated alkanes.

Elimination: Formation of alkenes with varying degrees of substitution.

Applications De Recherche Scientifique

Synthetic Reagent in Organic Chemistry

5-Bromo-2,3-dimethyl-2-pentene is utilized as a synthetic reagent in the formation of complex organic molecules. It plays a crucial role in:

- Formation of Sesquiterpenoids : The compound is involved in the synthesis of sesquiterpenoids, which are important for their biological activity and potential therapeutic uses .

- Preparation of Geranlol-3-14C : This compound is used in labeling studies to trace metabolic pathways in biological systems .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Case studies have shown that brominated alkenes can inhibit the growth of various bacteria. For instance, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .

Case Study: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 75 | Escherichia coli |

Cytotoxicity Studies

In cancer research, the cytotoxic effects of this compound have been evaluated on various human cancer cell lines. The compound showed dose-dependent cytotoxicity, making it a candidate for further exploration in cancer therapeutics.

Case Study: Cytotoxicity in Cancer Cells

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3-dimethyl-2-pentene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bond provides a site for the addition of atoms or groups, facilitated by catalysts or specific reaction conditions.

Comparaison Avec Des Composés Similaires

5-Bromo-2-methyl-2-pentene: Similar structure but with one less methyl group.

2-Bromo-2-methylpropane: A brominated alkane with a different carbon skeleton.

3-Bromo-2-methylpropene: A brominated alkene with a different position of the double bond and bromine atom.

Uniqueness: 5-Bromo-2,3-dimethyl-2-pentene is unique due to its specific substitution pattern and the presence of both a bromine atom and a double bond. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Activité Biologique

5-Bromo-2,3-dimethyl-2-pentene (CAS Number: 56312-52-8) is a brominated alkene with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and biologically active compounds. This article explores the biological activity of this compound, synthesizing available data from diverse research sources.

This compound has the molecular formula CHBr and a molecular weight of approximately 177.08 g/mol. Its structure features a double bond between the second and third carbon atoms, with a bromine atom attached to the fifth carbon.

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 177.08 g/mol |

| CAS Number | 56312-52-8 |

The biological mechanisms through which brominated alkenes exert their effects often involve:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biological systems, potentially leading to the formation of new active compounds.

- Addition Reactions : The double bond can react with various biological nucleophiles, influencing metabolic pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of various brominated compounds noted that they could inhibit bacterial growth effectively. While specific data on this compound was not highlighted, its structural similarity to other effective brominated agents suggests potential antimicrobial activity .

Cytotoxicity and Anticancer Potential

Research into related brominated alkenes indicates that some exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that certain brominated compounds can induce apoptosis in cancer cells by disrupting cellular processes . Although direct evidence for this compound is lacking, its structural characteristics may confer similar properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| 5-Bromo-2-methyl-2-pentene | Brominated Alkene | Limited data; potential antimicrobial |

| 3-Bromo-2-methylpropene | Brominated Alkene | Cytotoxic effects reported |

| 1-Bromo-3-pentene | Brominated Alkane | Anticancer activity noted |

Propriétés

IUPAC Name |

5-bromo-2,3-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMDNHIOOCHXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339683 | |

| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56312-52-8 | |

| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.